

4-Bromo-2-vinylpyridine CAS number and safety data sheet

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Compound of Interest

Compound Name: 4-Bromo-2-vinylpyridine

Cat. No.: B1517671

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An In-Depth Technical Guide to **4-Bromo-2-vinylpyridine** for Advanced Research

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Introduction

4-Bromo-2-vinylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with both a bromine atom and a vinyl group. This unique bifunctional architecture renders it a highly versatile building block for researchers in organic synthesis, materials science, and particularly, in drug development. The strategic placement of a reactive vinyl group, capable of undergoing polymerization and Michael additions, and a bromo substituent, prime for cross-coupling reactions, allows for sequential and orthogonal chemical modifications. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights for scientists and researchers.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its effective use in any experimental setting. **4-Bromo-2-vinylpyridine** is registered under CAS Number 502509-20-8.^{[1][2]} Its key identifiers and properties are summarized below.

Property	Value	Source
CAS Number	502509-20-8	[1]
IUPAC Name	4-bromo-2-ethenylpyridine	
Molecular Formula	C ₇ H ₆ BrN	
Molecular Weight	184.03 g/mol	[3]
Physical Form	Liquid	
Boiling Point	229.2 ± 28.0 °C (Predicted)	[4]
Density	1.474 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	3.18 ± 0.10 (Predicted)	[4]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **4-Bromo-2-vinylpyridine** is classified with specific hazards that necessitate careful handling to ensure personnel safety and experimental integrity.

2.1. GHS Hazard Classification The compound is classified with the signal word "Warning" and is associated with the following hazard statements.

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

2.2. Recommended Handling Protocol Given its hazard profile, a self-validating safety workflow is mandatory.

- Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

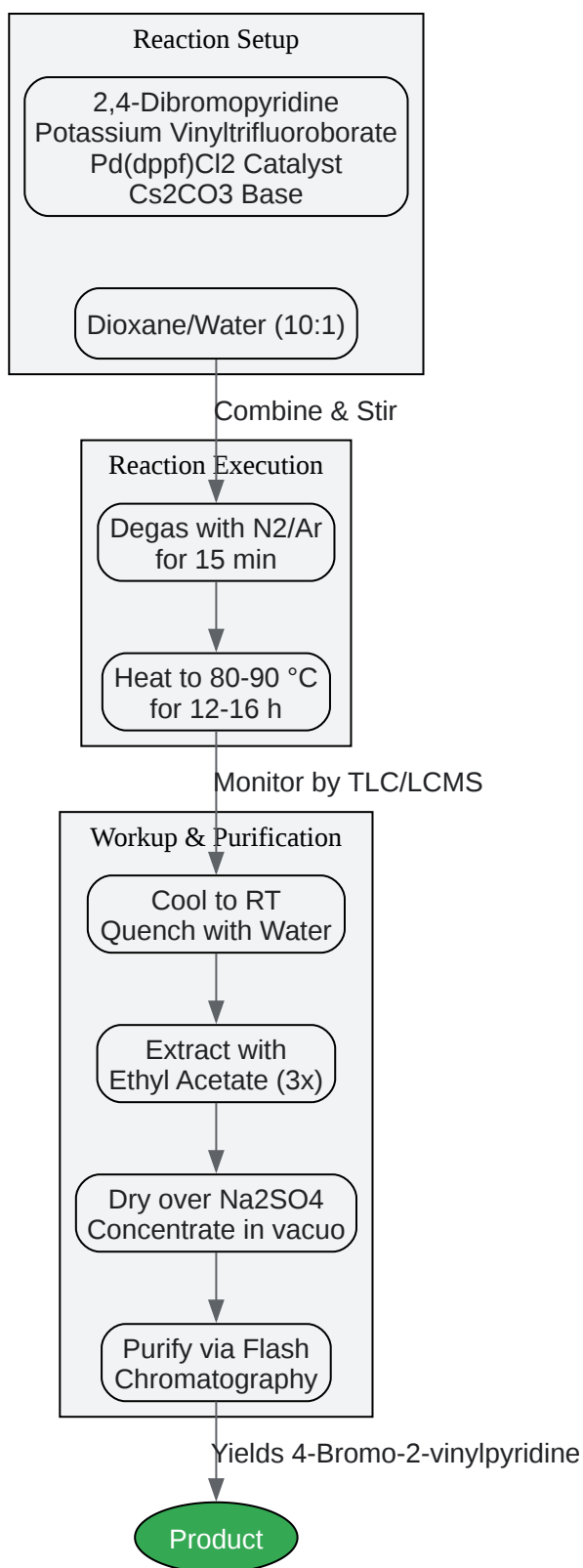
- Personal Protective Equipment (PPE): Wear nitrile rubber gloves, chemical safety goggles, and a lab coat.[5] Ensure gloves are inspected before use and changed immediately if contamination occurs.
- Procedural Controls: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory area.[6] After handling, wash hands and any exposed skin thoroughly.

2.3. Storage and Stability For long-term viability, **4-Bromo-2-vinylpyridine** should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4] This precaution mitigates potential degradation and polymerization of the reactive vinyl group.

Synthesis and Purification

While commercially available, understanding the synthesis of **4-Bromo-2-vinylpyridine** provides valuable context for its reactivity and potential impurities. A robust and common method for creating substituted vinylpyridines is the Suzuki cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

3.1. Proposed Synthetic Workflow: Suzuki Cross-Coupling The synthesis involves coupling a bromopyridine core with a vinylboronic acid derivative. Here, we outline the coupling of 2,4-dibromopyridine with potassium vinyltrifluoroborate, followed by selective reaction control.



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Caption: Workflow for Suzuki synthesis of **4-Bromo-2-vinylpyridine**.

3.2. Detailed Experimental Protocol

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromopyridine (1.0 eq), potassium vinyltrifluoroborate (1.1 eq), and cesium carbonate (Cs_2CO_3 , 2.5 eq).
- **Catalyst Addition:** Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$, 0.05 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add degassed 1,4-dioxane and water in a 10:1 ratio. The choice of a mixed aqueous system is crucial for dissolving the inorganic base and borate salt.
- **Reaction:** Heat the mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction's progress by TLC or LC-MS. The higher reactivity of the bromine at the 2-position of the pyridine ring often allows for selective coupling.
- **Aqueous Workup:** After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **4-Bromo-2-vinylpyridine**.

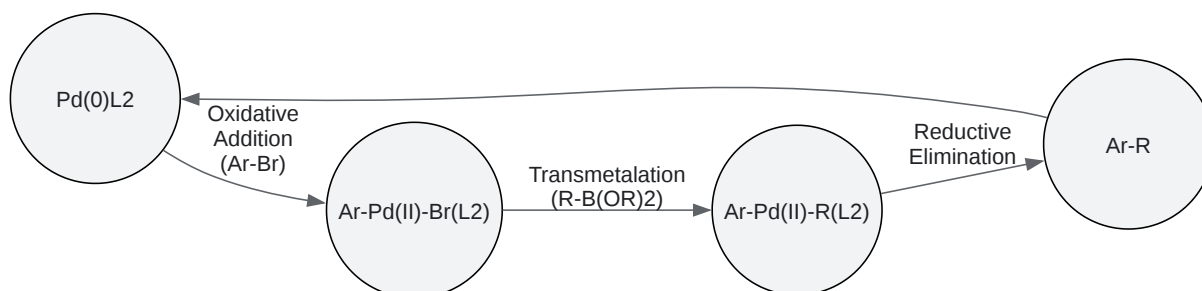
Reactivity and Applications

The utility of **4-Bromo-2-vinylpyridine** stems from its two distinct reactive sites, which can be addressed in subsequent synthetic steps.

4.1. Polymerization via the Vinyl Group The vinyl group serves as a monomer for producing poly(vinylpyridine) derivatives. These polymers are used in coatings, as ligands for catalysts, and in ion-exchange resins.^{[7][8][9]} The polymerization can be initiated via free-radical, anionic, or controlled radical polymerization techniques like ATRP.

4.2. Cross-Coupling at the Bromo Position The C4-bromo substituent is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions such as

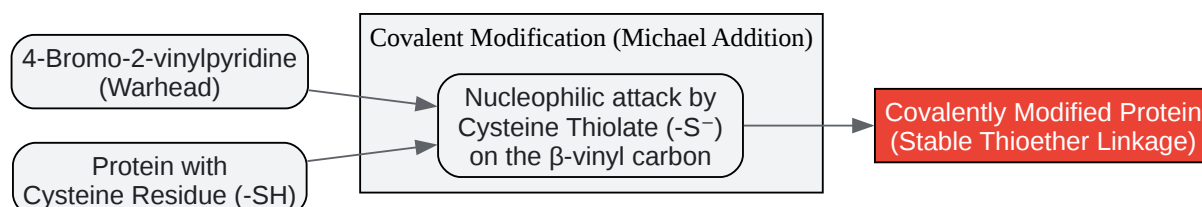
Suzuki, Stille, Heck, and Sonogashira couplings.[10] This allows for the synthesis of complex substituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.



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Caption: Catalytic cycle for a Suzuki cross-coupling reaction.

4.3. Application in Drug Discovery: Covalent Inhibitors A cutting-edge application of vinylpyridines is their use as "covalent warheads" in targeted drug discovery.[11] The electron-deficient vinyl group can act as a Michael acceptor, forming a permanent covalent bond with nucleophilic residues, most notably cysteine, on a target protein. This is a powerful strategy for developing highly potent and selective inhibitors. Research has shown vinylpyridines can be tuned to target specific cysteine residues, such as C797 in the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11]



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Caption: Covalent modification of a protein cysteine by **4-Bromo-2-vinylpyridine**.

Spectroscopic Characterization

Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of the compound. While an experimental spectrum should always be acquired for validation, the expected chemical shifts can be reliably predicted based on analogous structures.

Proton (^1H)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H6	~8.5	d	~5.0
H5	~7.6	s	-
H3	~7.4	d	~5.0
Vinyl CH	~6.8	dd	~17.5, 10.8
Vinyl CH ₂ (trans)	~6.2	d	~17.5
Vinyl CH ₂ (cis)	~5.6	d	~10.8

Carbon (^{13}C)	Predicted Chemical Shift (δ , ppm)
C2	~155
C6	~150
C4	~135 (C-Br)
Vinyl CH	~134
C3	~125
C5	~122
Vinyl CH ₂	~120

Note: Predictions are based on additive effects observed in 4-bromopyridine and 2-vinylpyridine. Actual values may vary based on solvent and experimental conditions.[12][13]

Conclusion

4-Bromo-2-vinylpyridine is a powerful and versatile reagent for the modern chemical researcher. Its dual reactivity allows for a wide range of synthetic transformations, from the creation of functional polymers to the design of sophisticated covalent inhibitors for therapeutic applications. A thorough understanding of its properties, safe handling procedures, and reactivity profile, as detailed in this guide, is paramount to leveraging its full potential in the laboratory.

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